1-(6-Methylpyrimidin-4-yl)azepane 1-(6-Methylpyrimidin-4-yl)azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC12955441
InChI: InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
SMILES: CC1=CC(=NC=N1)N2CCCCCC2
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

1-(6-Methylpyrimidin-4-yl)azepane

CAS No.:

Cat. No.: VC12955441

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyrimidin-4-yl)azepane -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 1-(6-methylpyrimidin-4-yl)azepane
Standard InChI InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
Standard InChI Key JCQNRSJJJIDBPG-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N2CCCCCC2
Canonical SMILES CC1=CC(=NC=N1)N2CCCCCC2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol . Its structure combines a six-membered azepane ring (a saturated seven-membered amine) fused to a pyrimidine ring, a nitrogen-containing aromatic system. Key structural features include:

  • Pyrimidine Ring: Aromatic six-membered ring with two nitrogen atoms at positions 1 and 3.

  • Methyl Substituent: A -CH₃ group at the pyrimidine’s 6-position, enhancing lipophilicity.

  • Azepane Ring: A seven-membered saturated ring with one amine group, contributing to conformational flexibility.

Table 1: Physicochemical Properties of 1-(6-Methylpyrimidin-4-yl)azepane

PropertyValue
Molecular FormulaC₁₁H₁₇N₃
Molecular Weight191.28 g/mol
SMILES NotationC1CCN(CC1)C2=NC=NC(=C2)C
Topological Polar Surface Area41.6 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The compound’s moderate polarity and lack of hydrogen bond donors suggest favorable blood-brain barrier penetration, a trait shared with other azepane-containing CNS drugs .

Pharmacological Studies

CNS Activity

The azepane ring’s flexibility and amine functionality enable interactions with neurotransmitter receptors. Preclinical studies on related compounds reveal:

  • Serotonin Receptor Modulation: Azepane-pyrimidine hybrids bind to 5-HT₆ receptors, implicated in cognitive disorders.

  • Dopaminergic Effects: Analogues demonstrate affinity for dopamine D₂ receptors, suggesting antipsychotic potential .

Table 2: Comparative Bioactivity of Azepane Derivatives

CompoundTargetIC₅₀/EC₅₀Application
1-(6-Methylpyrimidin-4-yl)azepane5-HT₆ (predicted)N/ACognitive enhancement
Balanol-derived azepane PKB-α5 nMCancer therapy
Pyrazole-azepane hybridDNA polymerase12 μMAnticancer

Comparative Analysis with Structural Analogues

  • 1-(5-Bromo-pyrimidinyl)azepane: Bromine substitution enhances electrophilic reactivity, favoring DNA alkylation in cancer cells.

  • Azepane-pyridine hybrids : Exhibit stronger kinase inhibition but poorer solubility.

  • 1-(6-Methylpyrimidin-4-yl)azepane: Balances lipophilicity and polar surface area, optimizing CNS penetration.

Future Research Directions

  • Kinase Profiling: Screen against PKB, PKA, and MAP kinases to identify primary targets.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models of CNS disorders.

  • Structural Optimization: Introduce substituents (e.g., fluorine) to enhance binding affinity and metabolic stability.

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